![molecular formula C13H10ClFOS B8075999 5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol](/img/structure/B8075999.png)
5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol” is a chemical entity with specific properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. The industrial methods may involve continuous flow reactors, large-scale batch reactors, and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction pathway.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: this compound is used in industrial applications, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The detailed molecular mechanisms are studied to understand how the compound exerts its effects and to identify potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-[(3-fluorophenyl)methoxy]benzenethiol can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with related chemical structure and biological activity.
CID 5479530: A cephalosporin antibiotic with distinct therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and potential applications. Compared to similar compounds, this compound may exhibit different reactivity, biological activity, and therapeutic potential, making it a valuable compound for further research and development.
Conclusion
This compound is a compound with significant potential in various fields of scientific research and industry. Its unique chemical structure and properties make it an important subject of study for understanding its reactions, applications, and mechanisms of action. Further research into this compound may uncover new uses and enhance our understanding of its potential benefits.
Propriétés
IUPAC Name |
5-chloro-2-[(3-fluorophenyl)methoxy]benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFOS/c14-10-4-5-12(13(17)7-10)16-8-9-2-1-3-11(15)6-9/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVBCCUHTTZSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
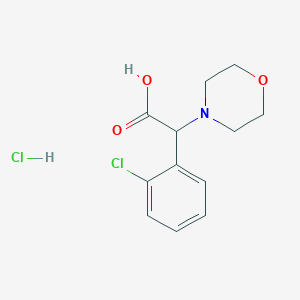
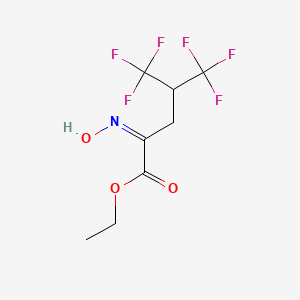
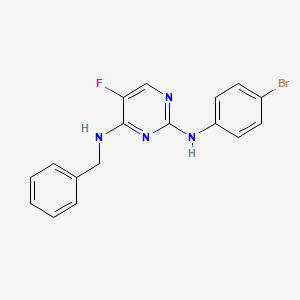
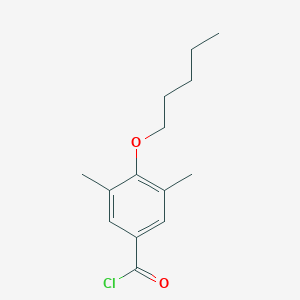
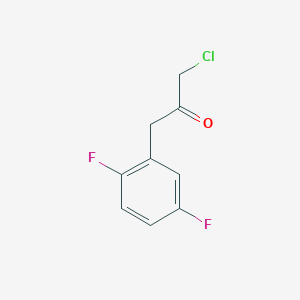
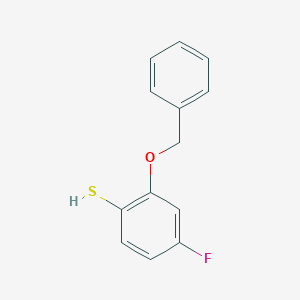
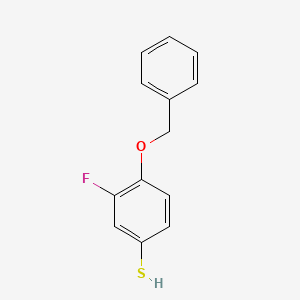
![4-[(2-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075958.png)
![3-[(2-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075965.png)
![2-[(2-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075966.png)
![5-Chloro-2-[(2-fluorophenyl)methoxy]benzenethiol](/img/structure/B8075974.png)
![3-Fluoro-4-[(2-fluorophenyl)methoxy]benzenethiol](/img/structure/B8075983.png)
![4-[(3-Fluorophenyl)methoxy]benzenethiol](/img/structure/B8075993.png)
![4-Fluoro-2-[(3-fluorophenyl)methoxy]benzenethiol](/img/structure/B8076003.png)
